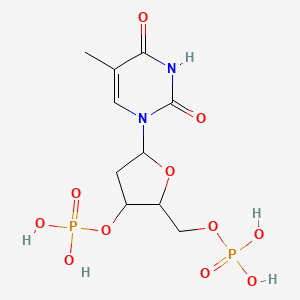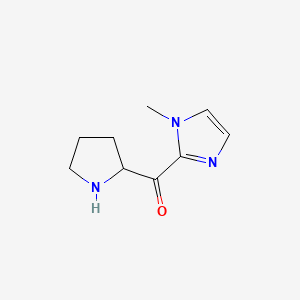![molecular formula C20H26Cl2N4O2 B12301813 7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 7-(3-Metoxibencil)-4-metil-2-(piperidin-3-il)-5,7-dihidro-6H-pirrolo[2,3-d]pirimidin-6-ona es un compuesto orgánico complejo que pertenece a la clase de las pirrolopirimidinas. Este compuesto se caracteriza por su estructura bicíclica única, que incluye un núcleo de pirrolo[2,3-d]pirimidina. Ha despertado un interés significativo en los campos de la química medicinal y farmacéutica debido a sus potenciales actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del dihidrocloruro de 7-(3-Metoxibencil)-4-metil-2-(piperidin-3-il)-5,7-dihidro-6H-pirrolo[2,3-d]pirimidin-6-ona típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de Pirrolo[2,3-d]pirimidina: Este paso implica la ciclización de precursores apropiados bajo condiciones controladas para formar el núcleo de pirrolo[2,3-d]pirimidina.
Introducción del grupo Piperidin-3-il: El grupo piperidin-3-il se introduce mediante reacciones de sustitución nucleofílica.
Unión de los grupos 3-Metoxibencilo y 4-Metilo: Estos grupos se introducen a través de reacciones de alquilación utilizando agentes alquilantes adecuados.
Formación de la Sal de Dihidrocloruro: El compuesto final se convierte a su forma de sal de dihidrocloruro mediante tratamiento con ácido clorhídrico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de alto rendimiento, síntesis automatizada y técnicas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El dihidrocloruro de 7-(3-Metoxibencil)-4-metil-2-(piperidin-3-il)-5,7-dihidro-6H-pirrolo[2,3-d]pirimidin-6-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica y electrófila pueden ocurrir en varias posiciones de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, e hidrogenación catalítica.
Sustitución: Agentes halogenantes, agentes alquilantes y nucleófilos bajo condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados o hidrogenados.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 7-(3-Metoxibencil)-4-metil-2-(piperidin-3-il)-5,7-dihidro-6H-pirrolo[2,3-d]pirimidin-6-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de quinasas y sus efectos en las vías de señalización celular.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas, incluyendo actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos e intermediarios químicos.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 7-(3-Metoxibencil)-4-metil-2-(piperidin-3-il)-5,7-dihidro-6H-pirrolo[2,3-d]pirimidin-6-ona involucra su interacción con objetivos moleculares específicos, como las quinasas proteicas. Actúa como un inhibidor competitivo del ATP, uniéndose al sitio activo de la quinasa e impidiendo la fosforilación de los objetivos aguas abajo. Esta inhibición puede llevar a la modulación de varios procesos celulares, incluyendo la proliferación celular, la apoptosis y las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Pirrolo[2,3-d]pirimidina: Estos compuestos comparten la misma estructura básica y tienen actividades biológicas similares.
Derivados de Piperidina: Compuestos que contienen la porción de piperidina, que son ampliamente utilizados en química medicinal.
Singularidad
El dihidrocloruro de 7-(3-Metoxibencil)-4-metil-2-(piperidin-3-il)-5,7-dihidro-6H-pirrolo[2,3-d]pirimidin-6-ona es único debido a su patrón de sustitución específico y la combinación de grupos funcionales, que confieren propiedades biológicas distintas y potenciales aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C20H26Cl2N4O2 |
|---|---|
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
7-[(3-methoxyphenyl)methyl]-4-methyl-2-piperidin-3-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C20H24N4O2.2ClH/c1-13-17-10-18(25)24(12-14-5-3-7-16(9-14)26-2)20(17)23-19(22-13)15-6-4-8-21-11-15;;/h3,5,7,9,15,21H,4,6,8,10-12H2,1-2H3;2*1H |
Clave InChI |
LBKHGUIUHWWYKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(=O)N(C2=NC(=N1)C3CCCNC3)CC4=CC(=CC=C4)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)
![Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)
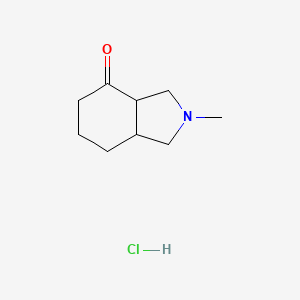

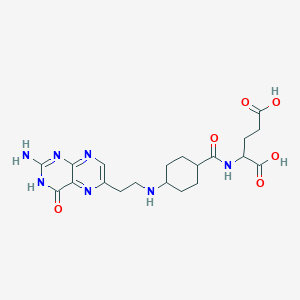

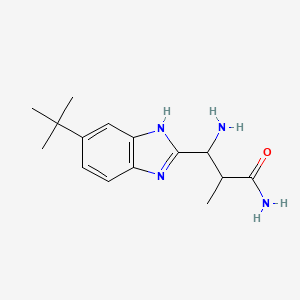
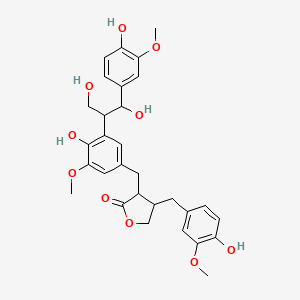

![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)
